molecular formula C13H9NO4 B12983953 7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione

7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione

Cat. No.: B12983953
M. Wt: 243.21 g/mol
InChI Key: FMBJYDTZYGCAIN-UHFFFAOYSA-N
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Description

7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid with isoquinoline derivatives in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinoline derivatives. Substitution reactions can lead to a variety of substituted isoquinoline and furan derivatives.

Scientific Research Applications

7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One: Known for its anticancer activity.

    4-Methyl-2-Oxo-2H-Chromen-7-Yl Derivatives: Studied for their antimicrobial properties.

    1,3,5-Trisubstituted-4,5-Dihydro-1H-Pyrazoles: Known for their fluorescence properties and use as probes.

Uniqueness

7-(Furan-2-Yl)-2-Hydroxyisoquinoline-1,3(2h,4h)-Dione stands out due to the presence of both the furan and isoquinoline rings, which confer unique chemical properties and potential applications. Its diverse reactivity and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

7-(furan-2-yl)-2-hydroxy-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C13H9NO4/c15-12-7-8-3-4-9(11-2-1-5-18-11)6-10(8)13(16)14(12)17/h1-6,17H,7H2

InChI Key

FMBJYDTZYGCAIN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CO3)C(=O)N(C1=O)O

Origin of Product

United States

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